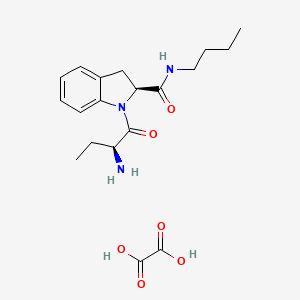

Butabindide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits CCK-inactivating peptidase/TPP-2 over a panel of serine proteases and CCK receptors .

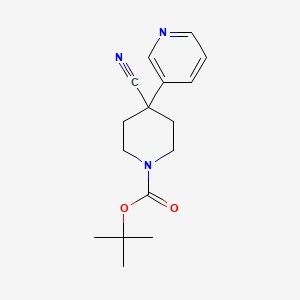

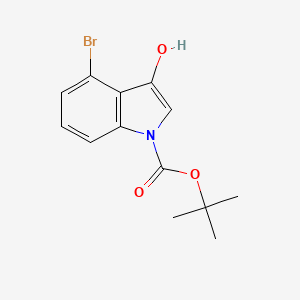

Molecular Structure Analysis

The molecular formula of Butabindide oxalate is C17H25N3O2.C2H2O4 . The structure includes a carboxamide group attached to an indole ring and a butyl group .

Physical And Chemical Properties Analysis

Butabindide oxalate is a white solid with a molecular weight of 393.44. It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Inhibition of CCK-Inactivating Peptidase/TPP-2

Butabindide oxalate is a potent inhibitor of cholecystokinin-inactivating peptidase/tripeptidyl peptidase 2 (CCK-inactivating peptidase/TPP-2). It selectively inhibits this enzyme over a panel of serine proteases .

Enhancement of CCK Octapeptide Levels

Butabindide oxalate can increase levels of CCK octapeptide in depolarized rat cerebral cortex slices. This suggests its potential use in neurological research .

Inhibition of CCK-Inactivating Peptidase/TPP-2 in Vivo

In vivo, butabindide oxalate inhibits CCK-inactivating peptidase/TPP-2 in mouse liver and brain. This indicates its potential for use in animal model studies .

Delay in Gastric Emptying

Butabindide oxalate enhances CCK octapeptide-induced delay in gastric emptying. This suggests its potential application in gastrointestinal research .

Reduction of Food Intake

Butabindide oxalate has been shown to reduce food intake in mice, indicating its potential use in obesity and nutrition research .

Treatment of Hyperoxalurias

Oxalate decarboxylase, which Butabindide oxalate inhibits, has attracted interest due to its biotechnological and medical applications for the treatment of hyperoxalurias . These are pathologic conditions associated with excessive oxalate urinary excretion due to either increased endogenous production or increased exogenous absorption .

Wirkmechanismus

Target of Action

Butabindide oxalate is a potent, selective inhibitor of Tripeptidyl Peptidase II (TPP II) . TPP II is a serine protease that plays a crucial role in the degradation of certain peptides like cholecystokinin (CCK), a hormone involved in stimulating the digestion of fat and protein .

Mode of Action

Butabindide oxalate acts by inhibiting the activity of TPP II . It binds to the active site of the enzyme, preventing it from breaking down its substrates . This inhibition is selective and competitive, with a Ki value of 7 nM for TPP II .

Biochemical Pathways

The primary biochemical pathway affected by Butabindide oxalate is the degradation of CCK. By inhibiting TPP II, Butabindide oxalate prevents the breakdown of CCK, leading to increased levels of this hormone . This can have downstream effects on various physiological processes, including digestion and satiety .

Pharmacokinetics

It inhibits TPP II in mouse liver and brain with ID50 values of 1.1 and 6.8 mg/kg, respectively . This suggests that Butabindide oxalate can be absorbed and distributed to various tissues in the body where it exerts its inhibitory effect.

Result of Action

The inhibition of TPP II by Butabindide oxalate leads to increased levels of CCK . In animal models, this has been shown to delay gastric emptying and reduce food intake . These effects are likely due to the role of CCK in promoting satiety and slowing gastric emptying to allow for the digestion of fats and proteins .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Butabindide oxalate are not mentioned in the sources, research into oxalate metabolism and its impact on health conditions like kidney stones and cardiometabolic toxicity is ongoing . This could potentially influence the use and study of compounds like Butabindide oxalate in the future.

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJFDVOXSGHBF-SLHAJLBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719333 |

Source

|

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butabindide oxalate | |

CAS RN |

185213-03-0 |

Source

|

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)